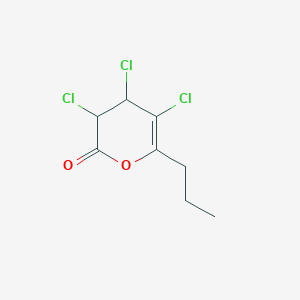
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one is a heterocyclic organic compound. It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and a double bond. This compound is notable for its three chlorine atoms and a propyl group attached to the pyran ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one typically involves the chlorination of 6-propyl-3,4-dihydro-2H-pyran-2-one. This can be achieved using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions on the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under specific temperature and pressure conditions. Catalysts may be used to enhance the reaction rate and selectivity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Less chlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The chlorine atoms and the propyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler dihydropyran without chlorine atoms or a propyl group.
3,6-Dihydro-2H-pyran: Another isomer of dihydropyran with different positioning of the double bond.
5,6-Dihydro-2H-pyran-2-one: A related compound with a different substitution pattern.
Uniqueness
3,4,5-Trichloro-6-propyl-3,4-dihydro-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a propyl group makes it more reactive and potentially more versatile in various applications compared to its simpler analogs.
Properties
CAS No. |
62827-21-8 |
|---|---|
Molecular Formula |
C8H9Cl3O2 |
Molecular Weight |
243.5 g/mol |
IUPAC Name |
3,4,5-trichloro-6-propyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C8H9Cl3O2/c1-2-3-4-5(9)6(10)7(11)8(12)13-4/h6-7H,2-3H2,1H3 |
InChI Key |
FERYLJWSTDSHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(C(C(=O)O1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















